Cas no 1805423-60-2 (2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine)
2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine
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- Inchi: 1S/C8H7F2N3O/c9-8(10)4-1-7(14)6(3-12)13-5(4)2-11/h1,8,14H,2,11H2
- InChI Key: AIGHUGTZNDYBED-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C(C#N)N=C1CN)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- XLogP3: 0.6
- Topological Polar Surface Area: 82.9
2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043116-1g |
2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine |
1805423-60-2 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine
Professional Introduction to 2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805423-60-2)
2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805423-60-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, possesses unique chemical properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular framework of 2-(aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine incorporates several key functional groups, including an aminomethyl side chain, a cyano group, a difluoromethyl substituent, and a hydroxyl group. These functional groups contribute to the compound's reactivity and potential biological activity, making it a promising scaffold for drug discovery. The presence of the difluoromethyl group, in particular, has been widely recognized for its ability to enhance metabolic stability and binding affinity in drug molecules.
In recent years, there has been a growing interest in the development of pyridine-based compounds due to their diverse pharmacological properties. Pyridines are heterocyclic aromatic compounds that serve as key structural motifs in many bioactive molecules. Among these, 2-(aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine stands out due to its unique combination of functional groups, which may confer multiple biological activities.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. The aminomethyl group can serve as a linker for further derivatization, allowing chemists to attach other pharmacophores and create more complex molecules. Additionally, the cyano group can participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding. The hydroxyl group provides another site for interaction and can influence the compound's solubility and bioavailability.
The difluoromethyl substituent is particularly noteworthy due to its ability to modulate the electronic properties of the molecule. This group can enhance the lipophilicity of drug candidates, improving their ability to cross biological membranes. Furthermore, it has been shown to increase metabolic stability by resisting degradation by enzymes such as cytochrome P450 oxidases.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. Fluoro-substituted molecules often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms can lead to increased binding affinity, reduced susceptibility to metabolic degradation, and enhanced pharmacological activity. In this context, 2-(aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine represents a promising candidate for further investigation.
In addition to its potential as a drug scaffold, this compound may also find applications in materials science and catalysis. The unique electronic properties conferred by the presence of nitrogen-containing heterocycles and fluorine substituents make it an attractive candidate for use in organic electronics and photochemical processes.
The synthesis of 2-(aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions, condensation reactions, and protection-deprotection strategies. Advanced techniques such as transition metal catalysis have been employed to improve reaction efficiency and selectivity.
The characterization of this compound has been performed using a range of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided valuable insights into the molecular structure and purity of the compound, confirming its identity and chemical properties.
The biological evaluation of 2-(aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine has begun to yield promising results. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain enzymes and receptors relevant to various diseases. Further research is ongoing to elucidate its mechanism of action and explore potential therapeutic applications.
In conclusion, 2-(aminomethyl)-6-cyano-3-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805423-60-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique molecular structure and functional groups make it an attractive scaffold for drug discovery, while its physicochemical properties enhance its suitability for various applications. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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